molecular formula C12H8F3NO B1507925 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide CAS No. 545396-52-9

4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide

Cat. No.: B1507925
CAS No.: 545396-52-9
M. Wt: 239.19 g/mol
InChI Key: YZMHTFXQZHZJSM-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide typically involves the trifluoromethylation of a pyridine derivative. One common method includes the reaction of 4-iodophenyl with trifluoromethylating agents under specific conditions . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: It can be reduced using appropriate reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states of the compound, while reduction can produce simpler derivatives with fewer functional groups.

Scientific Research Applications

4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyridine derivatives, such as:

Uniqueness

4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide is unique due to the presence of both the trifluoromethyl group and the pyridine 1-oxide moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-oxido-4-[4-(trifluoromethyl)phenyl]pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16(17)8-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMHTFXQZHZJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=[N+](C=C2)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722207
Record name 1-Oxo-4-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545396-52-9
Record name 1-Oxo-4-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-(4-trifluoromethyl-phenyl)-pyridine (5.0 g, 22 mmol) and methyltrioxorhenium (VII) (Aldrich) (110 mg, 0.45 mmol) in a 100-mL, round-bottomed flask was added CH2Cl2 (10 mL). Hydrogen peroxide (5 mL, Aldrich) was added drop-wise, and the reaction was stirred at room temperature under N2 for 48 h. The mixture was partitioned between CH2Cl2 and brine, and the aqueous layer was extracted with CH2Cl2 (40 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound as an off-white solid. MS (ESI, pos. ion) m/z: 240 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Chloropyridine-N-oxide (3.0 g, 23 mmol), 4-trifluoromethylphenylboronic acid (6.57 g, 34.6 mmol), K2CO3 (4.8 g, 35 mmol) and PdCl2(dppf) (470 mg, 0.57 mmol) were stirred in DMSO (40 mL) under vacuum for 30 min. The flask was flushed with nitrogen, and the mixture was heated to 80° C. for 10 min. Upon cooling, the mixture was diluted with methylene chloride and washed with 5% lithium chloride solution (5×), dried, concentrated, and the residue was purified by flash column chromatography (40 g ISCO column eluting with methylene chloride and a methanol/ammonia mixture (10:1); gradient 100% methylene chloride to 80% methylene chloride over 30 min at 40 mL/min) to provide the title compound (1.90 g, 34%) as a tan solid: ESI MS m/z 240 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.57 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
470 mg
Type
catalyst
Reaction Step One
Yield
34%

Synthesis routes and methods III

Procedure details

To a mixture of 4-chloropyridine-N-oxide (5.32 g, 41 mmol) and 4-trifluoromethylphenylboronic acid (9.36 g, 49.3 mmol) in anhydrous 1,2-dimethoxyethane (100 ml) was added tetrakis(triphenylphosphine)palladium (0) (1.5 g, 1.3 mmol) and saturated aqueous sodium carbonate solution (50 ml). Nitrogen was bubbled through the mixture for 5 minutes and the reaction was then heated with stirring at 100° C. for 15 hours under an atmosphere of nitrogen. The mixture was allowed to cool to room temperature and the solid was filtered off and washed with 1,2-dimethoxyethane (2×30 ml). The combined organic layers were evaporated under reduced pressure and triturated with diethyl ether (100 ml). The obtained solid was filtered off and dried on the sinter to give 4-(4-trifluoromethylphenyl)pyridine-N-oxide (8.36 g). This compound was suspended in phosphorous oxychloride (50 ml, 536 mmol) and the mixture was heated at 100° C. for 3 hours. After cooling to room temperature the homogeneous dark solution was evaporated under reduced pressure and repartitioned between chloroform and water (200 ml each). The pH was adjusted to 8 by portionwise addition of saturated aqueous sodium carbonate solution and the phases were separated. After two further extractions the combined organic extracts were washed with water and brine and dried over sodium sulfate. After filtration the compound was adsorbed onto silica gel and purified by flash chromatography (10% ethyl acetate-iso-hexane) to yield the title compound (5.5 g, 52%).
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
9.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide
Reactant of Route 3
4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide
Reactant of Route 4
Reactant of Route 4
4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide
Reactant of Route 5
Reactant of Route 5
4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide

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